molecular formula C26H25NO5 B11074730 4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-2(3H)-one

4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-2(3H)-one

Cat. No.: B11074730
M. Wt: 431.5 g/mol
InChI Key: VQZUXKIMSXHHGM-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenethylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized to form the oxazole ring under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted phenyl compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules .

Scientific Research Applications

3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-2-one

InChI

InChI=1S/C26H25NO5/c1-29-21-10-4-18(5-11-21)16-17-27-24(19-6-12-22(30-2)13-7-19)25(32-26(27)28)20-8-14-23(31-3)15-9-20/h4-15H,16-17H2,1-3H3

InChI Key

VQZUXKIMSXHHGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=C(OC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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